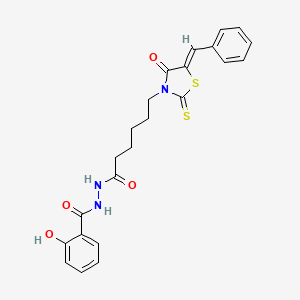

(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

N'-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]-2-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c27-18-12-7-6-11-17(18)21(29)25-24-20(28)13-5-2-8-14-26-22(30)19(32-23(26)31)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,27H,2,5,8,13-14H2,(H,24,28)(H,25,29)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMPEWVAOZMZET-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide typically involves a multi-step process. One common method starts with the preparation of the thioxothiazolidinone core through a Knoevenagel condensation reaction. This involves the reaction of an appropriate aldehyde with rhodanine-3-acetic acid in the presence of a base, such as piperidine, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the benzylidene and hexanoyl groups, followed by the coupling with 2-hydroxybenzohydrazide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Knoevenagel condensation and subsequent steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. It is also being investigated for its anticancer properties, as it can induce apoptosis in cancer cells through various molecular pathways.

Medicine

In medicine, the compound’s anti-inflammatory properties make it a candidate for the development of new therapeutic agents for the treatment of inflammatory diseases. Additionally, its potential as an aldose reductase inhibitor suggests applications in the management of diabetic complications.

Industry

Industrially, (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide can be used as a precursor for the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway, involving the activation of caspases and the release of cytochrome c. The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectral Comparisons

Table 2: Spectral Data of Selected Compounds

- Key Observations: The target compound’s IR spectrum aligns with thioxothiazolidinone derivatives (C=O at ~1645 cm⁻¹, SO₂ at ~1345 cm⁻¹) . ¹H-NMR signals for aromatic protons (δ 7.86–7.92 ppm) resemble those in benzodithiazine analogs, confirming planar aromaticity .

Computational Similarity Assessment

- Tanimoto Similarity Analysis: The target compound shares >70% structural similarity with indole- and benzodithiazine-containing analogs (MACCS fingerprint comparison) . Dissimilarity metrics highlight its unique hexanoyl spacer, which reduces steric hindrance compared to benzodithiazines .

Biological Activity

(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide is a complex organic compound belonging to the thiazolidinone class, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thioxothiazolidinone core combined with a benzylidene group and a hydroxybenzohydrazide moiety. The synthesis typically involves a multi-step process starting with a Knoevenagel condensation reaction between an appropriate aldehyde and rhodanine-3-acetic acid, followed by further modifications to introduce the desired functional groups.

Biological Activity Overview

The biological activities of (Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. It has shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Moderate to High | |

| Acinetobacter baumannii (MDR) | High | |

| Candida albicans | Low |

2. Anticancer Properties

The compound has been investigated for its potential to induce apoptosis in cancer cells through various pathways. Studies have shown that it can activate caspases and trigger mitochondrial pathways leading to cell death.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with (Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide resulted in significant apoptosis in human cancer cell lines, with IC50 values indicating potent activity.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.

The biological activity of (Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : Inhibition of enzymes critical for bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Mechanism : Suppression of pro-inflammatory cytokines and modulation of NF-kB signaling.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazolidinone derivatives, revealing that modifications in substituents significantly affect their biological potency. For instance, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced antimicrobial activity.

Table 2: Structure-Activity Relationship Insights

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide?

- Answer: The compound is typically synthesized via multi-step organic reactions, including cyclization of thiourea derivatives and condensation with aldehydes. A standard protocol involves refluxing 2-hydroxybenzohydrazide with 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl hexanoic acid in glacial acetic acid, catalyzed by sodium acetate (1.2 mmol), under nitrogen for 7 hours. Purification is achieved through recrystallization in ethanol, yielding ~85% pure product . Solvent choice (e.g., ethanol vs. DMF) and temperature (60–80°C) significantly impact reaction efficiency .

Q. How is the compound structurally characterized to confirm its (Z)-configuration?

- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for confirming regiochemistry. Key signals include:

- ¹H NMR (DMSO-d₆): δ 10.2 ppm (hydrazide -NH), δ 7.8–7.3 ppm (benzylidene aromatic protons), δ 2.5–1.5 ppm (hexanoyl chain protons).

- ¹³C NMR: δ 190–185 ppm (C=O and C=S groups).

Infrared (IR) spectroscopy identifies thioxo (C=S) stretches at 1180–1220 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm error) .

Q. What preliminary biological assays are used to evaluate its activity?

- Answer: Initial screening involves:

- Antimicrobial activity: Agar diffusion assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-), with zones of inhibition compared to ampicillin .

- Anticancer potential: MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, reporting IC₅₀ values (e.g., 12–25 μM) .

- Dosage: Typically 10–100 μM concentrations in triplicate, with DMSO controls (<1% v/v) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Answer: Systematic optimization includes:

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may reduce regioselectivity. Ethanol balances yield and purity .

- Catalyst variation: Piperidine (10 mol%) improves benzylidene condensation kinetics vs. acetic acid .

- Microwave-assisted synthesis: Reduces reaction time from 7 hours to 30 minutes (70°C, 300 W), achieving 90% yield with reduced side products .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer: Density Functional Theory (DFT) calculates electrophilicity indices to predict reactivity with cysteine residues in enzymes like thioredoxin reductase. Molecular docking (AutoDock Vina) models binding to the ATP-binding pocket of EGFR (PDB ID: 1M17), showing a docking score of −9.2 kcal/mol, suggesting kinase inhibition potential . MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2.0 Å indicating stable binding .

Q. How are structural ambiguities resolved when crystallographic data is unavailable?

- Answer: Advanced techniques include:

- X-ray crystallography: SHELXL refinement ( ) resolves Z/E isomerism. For amorphous samples, synchrotron-based powder XRD identifies lattice parameters .

- Dynamic NMR: Variable-temperature ¹H NMR (300–400 K) detects restricted rotation in the benzylidene moiety, confirming the (Z)-configuration via coalescence temperature analysis .

Q. How do researchers address contradictions in biological activity data across studies?

- Answer: Discrepancies (e.g., IC₅₀ variability in cancer cells) are resolved by:

- Standardized protocols: Uniform cell passage numbers, serum-free pre-incubation, and ATP-based viability assays (e.g., CellTiter-Glo®) .

- Metabolic profiling: LC-MS/MS quantifies intracellular compound uptake, linking efficacy discrepancies to transport mechanisms (e.g., ABCB1 efflux pump overexpression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.